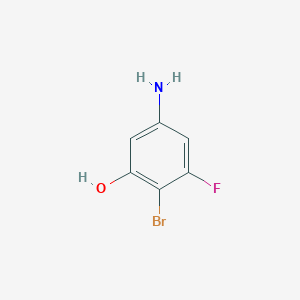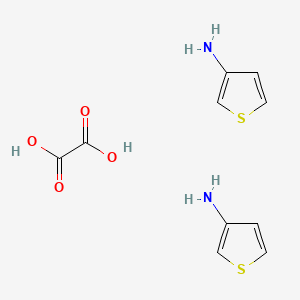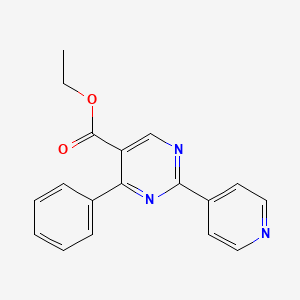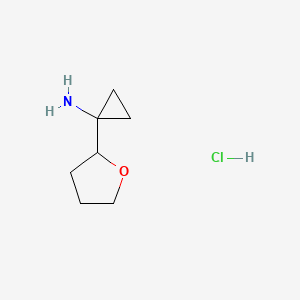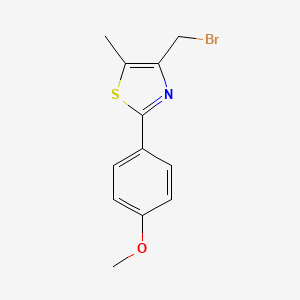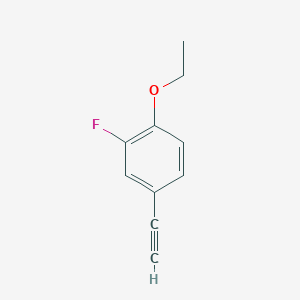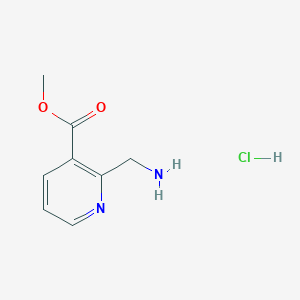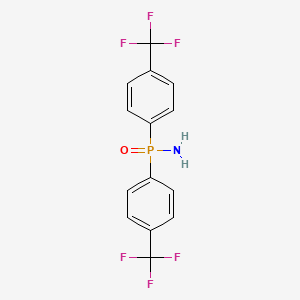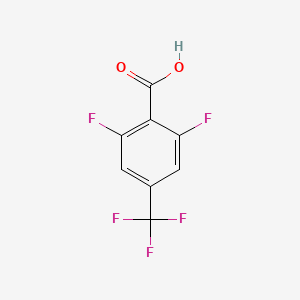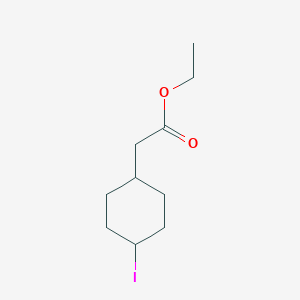
2-(4-碘环己基)乙酸乙酯
描述
Ethyl 2-(4-iodocyclohexyl)acetate is a chemical compound with the molecular formula C10H17IO2 and a molecular weight of 296.15 . It is used as a building block in various research applications .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-iodocyclohexyl)acetate consists of an ethyl acetate moiety (CCOC(=O)) attached to a 4-iodocyclohexyl group (CC1CCC(I)CC1) .Physical And Chemical Properties Analysis
Ethyl 2-(4-iodocyclohexyl)acetate is a clear, colorless liquid . It should be stored at room temperature .科学研究应用
合成和化学反应
在 β-氨基锌试剂合成中的应用:乙酸乙酯用于合成 4-碘-3-(2,2,2-三氟-乙酰氨基)-丁酸甲酯,表明其在复杂化学合成过程中的用途 (Jackson、Rilatt 和 Murray,2003)。
在微萃取和色谱法中:它有助于从水样中微萃取四环素,提高高效液相色谱中的萃取效率 (Du 等人,2014)。
铃木偶联反应:乙酸乙酯用于绿色铃木偶联反应,这是一个在合成药物化合物(包括具有抗关节炎潜力的化合物)中很重要的过程 (Costa 等人,2012)。
在合成抗菌剂中:它作为合成具有潜在抗菌活性的新型香豆素衍生物的关键试剂 (Medimagh-Saidana 等人,2015)。
通过微生物工艺生产乙酸乙酯:乙酸乙酯是一种环保溶剂,其微生物生产在生物技术研究中得到探索。该过程被视为当前生产方法的可持续替代方案 (Zhang 等人,2020)。
分析和环境化学
在聚合过程中:乙酸乙酯用于乙酸乙烯酯的可控/活性自由基聚合,能够合成具有预定分子量和低多分散性的聚合物 (Iovu 和 Matyjaszewski,2003)。
环境溶剂应用:它用作烯烃和炔烃氧化裂解反应中的环保溶剂 (Griffith 和 Kwong,2003)。
在质谱分析中:乙酸乙酯在质谱中异构体的电离和解离中得到研究,提供了对强激光脉冲下化学反应的见解 (Liu 等人,2009)。
作为有机合成中的乙酰替代物:乙酸乙酯在碘存在下,用作各种有机化合物的乙酰化剂,展示了其化学选择性 (Basumatary 和 Bez,2017)。
酯化反应中的催化:它在酯化反应中发挥作用,如在以硫酸氢钠为催化剂合成乙酸乙酯中所见 (Yu-hong,2005)。
安全和危害
属性
IUPAC Name |
ethyl 2-(4-iodocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWLMDGASBSEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-iodocyclohexyl)acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

